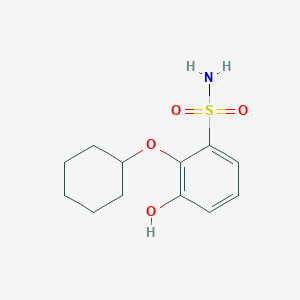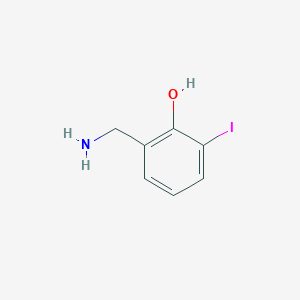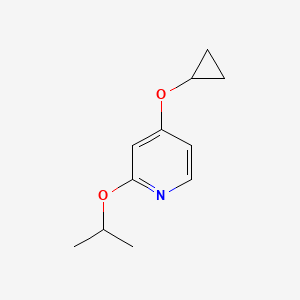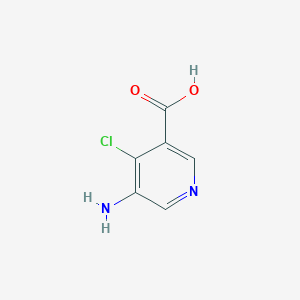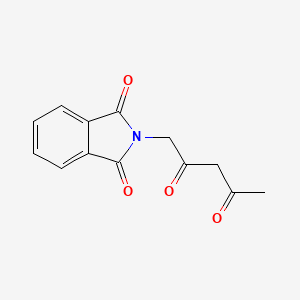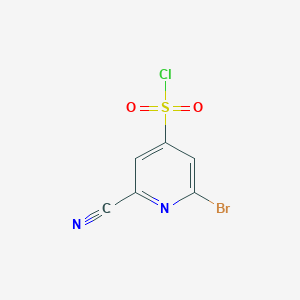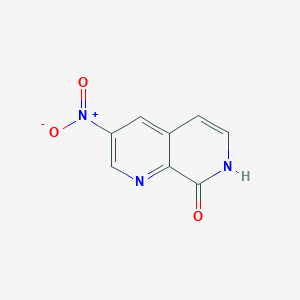
3-Nitro-1,7-naphthyridin-8-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1,7-naphthyridin-8-OL is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,7-naphthyridin-8-OL typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods are designed to be efficient and eco-friendly, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-1,7-naphthyridin-8-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, reduction reactions may yield amino derivatives, while substitution reactions can produce various substituted naphthyridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Nitro-1,7-naphthyridin-8-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of dyes, light-emitting diodes, and molecular sensors.
Wirkmechanismus
The mechanism of action of 3-Nitro-1,7-naphthyridin-8-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on cAMP-specific phosphodiesterases, modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Naphthyridine
- 1,6-Naphthyridine
- 1,5-Naphthyridine
Uniqueness
3-Nitro-1,7-naphthyridin-8-OL is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other naphthyridines, it may exhibit different reactivity and potency in various applications .
Eigenschaften
CAS-Nummer |
1260671-37-1 |
|---|---|
Molekularformel |
C8H5N3O3 |
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
3-nitro-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-5(1-2-9-8)3-6(4-10-7)11(13)14/h1-4H,(H,9,12) |
InChI-Schlüssel |
CVWKUFMEYXDBME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C2=NC=C(C=C21)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


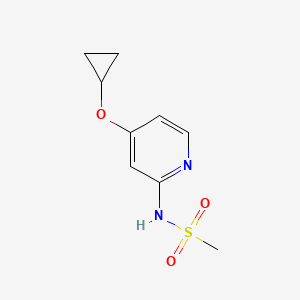
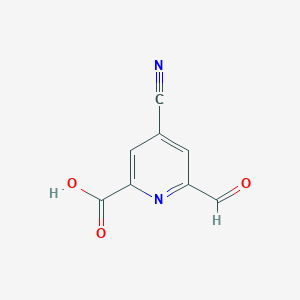

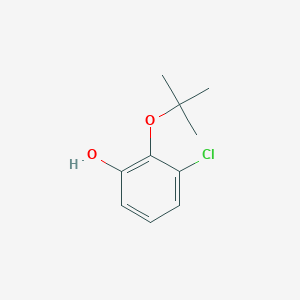
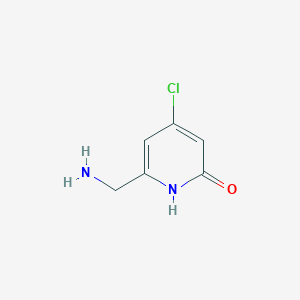

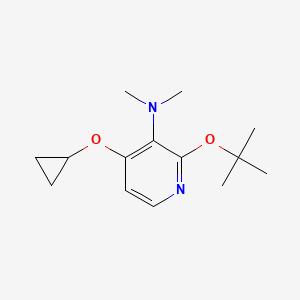
![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
